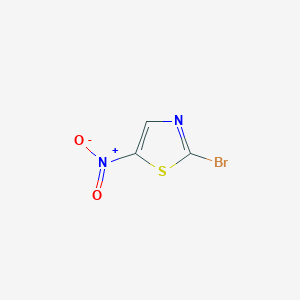

2-Bromo-5-nitrothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91531. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIJFZVZXZQFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062804 | |

| Record name | Thiazole, 2-bromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-48-8 | |

| Record name | 2-Bromo-5-nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-bromo-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitrothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-bromo-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2-bromo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-nitrothiazole: Properties, Reactivity, and Applications in Synthetic Chemistry

Foreword: The Strategic Value of a Heterocyclic Workhorse

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount. It is not merely about the atoms and bonds but about the latent potential encoded within a molecule's structure—potential for diversification, for introducing complexity, and for accessing novel chemical space. 2-Bromo-5-nitrothiazole is a quintessential example of such a strategic molecule. At first glance, it is a simple substituted heterocycle. However, a deeper analysis reveals a highly versatile and reactive scaffold, engineered by the interplay of its constituent functional groups. The thiazole core, a privileged structure in numerous bioactive compounds, is activated by a potent electron-withdrawing nitro group and armed with a bromine atom—an excellent leaving group for two of the most powerful reaction classes in the synthetic chemist's arsenal: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to a functional understanding of its properties, reactivity, and profound utility for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a five-membered heterocyclic compound that serves as a critical intermediate in the synthesis of more complex molecules.[1][2] Its structure is defined by a thiazole ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position.

1.1. Chemical Structure & Identifiers

-

IUPAC Name: 2-bromo-5-nitro-1,3-thiazole[3]

-

Molecular Formula: C₃HBrN₂O₂S[1]

-

SMILES: C1=C(SC(=N1)Br)[O-][3]

1.2. Physicochemical Data Summary

The compound typically presents as a light yellow to brown crystalline powder.[2][5] Its key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown powder/crystal | [1][2] |

| Melting Point | 85-91 °C (decomposes) | [1][4] |

| Boiling Point | 289.7 °C (Predicted) | [2][5] |

| Solubility | Slightly soluble in water | [2][5] |

| Purity | ≥ 97% (GC) | [1] |

| Storage | Store at room temperature or 2–8 °C under inert gas | [1][5] |

1.3. Spectroscopic Signature

Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (GC-MS), and IR spectra, are publicly available and serve as the primary means of identification and quality control. Authoritative data can be accessed through databases such as PubChem and the NIST Chemistry WebBook.[3][6] This availability is crucial for verifying the integrity of the material before its use in sensitive, multi-step syntheses.

Electronic Structure and Chemical Reactivity

The reactivity of this compound is dominated by the electronic properties of its thiazole ring, which is heavily influenced by the two substituents. The potent electron-withdrawing nature of the 5-nitro group significantly acidifies the proton at the 4-position and, more importantly, renders the carbon atoms of the ring highly electrophilic. This electronic deficit is key to its utility.

The C2 position, bonded to the bromine atom, is particularly activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the ring's sulfur and nitrogen atoms and the powerful nitro group. The bromine atom serves as an excellent leaving group, facilitating Nucleophilic Aromatic Substitution (SₙAr) reactions.[5] Concurrently, the carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. Lastly, the nitro group itself is a versatile functional handle that can be readily reduced to an amine, opening up another avenue for derivatization.

Caption: Key reaction pathways for this compound.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with Secondary Amines

This reaction is a cornerstone of this compound's utility, allowing for the direct introduction of nitrogen-based functional groups. The choice of a secondary amine, such as morpholine, is illustrative.

-

Causality: The reaction proceeds because the electron-deficient thiazole ring is highly susceptible to attack by the electron-rich amine nucleophile. The departure of the bromide leaving group is thermodynamically favorable as it restores the aromaticity of the ring.[7] A polar aprotic solvent like DMF or DMSO is chosen to solvate the charged intermediate (Meisenheimer complex), thereby lowering the activation energy. A mild base is often included to scavenge the HBr formed, driving the reaction to completion.

-

Materials & Reagents:

-

This compound (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Standard workup and purification glassware

-

-

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 209 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent & Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the addition of morpholine (105 µL, 1.2 mmol).

-

Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). The use of water precipitates inorganic salts and allows for efficient extraction of the organic product.

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 2-amino-substituted product.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds, crucial for synthesizing biaryl structures prevalent in pharmaceuticals.[8]

-

Causality: The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle involves three key steps: (i) Oxidative Addition of the Pd(0) catalyst into the C-Br bond of the thiazole, (ii) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (iii) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[8][9] The base is critical for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates transmetalation.[10]

Caption: A step-by-step workflow for the Suzuki coupling protocol.

-

Materials & Reagents:

-

This compound (1.0 eq.)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq.)

-

Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Schlenk flask or sealed vial, inert atmosphere setup

-

-

Step-by-Step Methodology:

-

Setup: In a Schlenk flask, combine this compound (209 mg, 1.0 mmol), the arylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water mixture (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 3.1. The resulting product will be the 2-aryl-5-nitrothiazole derivative.

-

Protocol 3: Selective Reduction of the Nitro Group

Converting the nitro group to an amine (e.g., 2-bromo-5-aminothiazole) unlocks a new set of possible reactions, such as amide bond formation or diazotization.

-

Causality: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it risks causing hydrodebromination (loss of the bromine atom).[11] Therefore, a chemoselective chemical reduction is preferred. Tin(II) chloride (SnCl₂) in an acidic medium is an excellent choice as it is highly effective for reducing aromatic nitro groups while leaving aryl halides intact.[12] The reaction proceeds through a series of single-electron transfers from the metal.

-

Materials & Reagents:

-

This compound (1.0 eq.)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

-

Step-by-Step Methodology:

-

Setup: Dissolve this compound (209 mg, 1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol). If the reaction is sluggish, a small amount of concentrated HCl can be added to accelerate it.

-

Reaction: Stir the mixture at room temperature or warm gently to 50 °C. The reaction is often complete within 1-3 hours, indicated by the disappearance of the yellow color and confirmed by TLC.

-

Workup: Quench the reaction by pouring it over ice. Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8. This step is crucial and often results in the precipitation of tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 30 mL). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude 2-bromo-5-aminothiazole can be purified by column chromatography or recrystallization.

-

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a versatile intermediate.[1][13]

-

Pharmaceutical Development: It is a key building block for synthesizing a wide range of biologically active molecules, particularly antimicrobial agents.[1] The nitrothiazole moiety is a known pharmacophore found in drugs like Nitazoxanide. The ability to easily modify the 2-position via SₙAr or Suzuki coupling allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For example, derivatives have been synthesized and evaluated as inhibitors of enzymes like monoamine oxidase and cholinesterase.[14]

-

Agrochemicals: The compound is used in the formulation of pesticides and herbicides.[1][2] Its derivatives are effective against various plant pathogens, contributing to crop protection and yield enhancement.[1]

-

Material Science: There is emerging interest in using this and similar compounds in the development of novel materials for electronics and coatings.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: It is classified as hazardous, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][15]

-

Recommended PPE: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety glasses.[4][16] A dust mask is recommended when handling the solid powder.[16]

-

Storage & Disposal: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[5] Dispose of waste in accordance with local, state, and federal regulations.

References

-

This compound. LookChem. [Link]

-

This compound (CID 18211). PubChem, National Center for Biotechnology Information. [Link]

-

Safety data sheet according to 1907/2006/EC, Article 31. Thor. [Link]

-

Reduction of nitro group in the presence of a nitrile. Reddit r/chemistry. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

This compound (C3HBrN2O2S). PubChemLite. [Link]

-

Thiazole, 2-bromo-5-nitro-. NIST Chemistry WebBook. [Link]

-

Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Reduction of Nitro Groups. YouTube. [Link]

-

Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

-

THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Canadian Science Publishing. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]

-

2-Bromo-5-nitroaniline (CID 82607). PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 3034-48-8 [sigmaaldrich.com]

- 5. This compound CAS#: 3034-48-8 [amp.chemicalbook.com]

- 6. Thiazole, 2-bromo-5-nitro- [webbook.nist.gov]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemshuttle.com [chemshuttle.com]

- 14. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 2-溴-5-硝基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

2-Bromo-5-nitrothiazole CAS number 3034-48-8

An In-Depth Technical Guide to 2-Bromo-5-nitrothiazole (CAS 3034-48-8)

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a highly versatile heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry.[1] Its structure, featuring a five-membered thiazole ring containing both sulfur and nitrogen, is strategically functionalized with two key groups: a bromine atom at the 2-position and a nitro group at the 5-position.[2] This specific arrangement of functional groups imparts a unique electronic profile and reactivity, making it an invaluable intermediate in the synthesis of a wide array of complex molecules.[3]

The true utility of this compound lies in the distinct roles of its substituents. The bromine atom serves as an excellent leaving group and a handle for cross-coupling reactions, while the potent electron-withdrawing nature of the nitro group activates the thiazole ring for specific chemical transformations.[3] This dual functionality allows chemists to perform sequential and regioselective modifications, building molecular complexity with precision. Consequently, this compound is not merely a reagent but a strategic linchpin in multi-step syntheses targeting novel pharmaceuticals, agrochemicals, and advanced functional materials.[2][3] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 3034-48-8 | [2][4][5] |

| Molecular Formula | C₃HBrN₂O₂S | [2][3][4] |

| Molecular Weight | 209.02 g/mol | [3][4][5] |

| Appearance | Light yellow to brown crystalline powder | [2][3] |

| Melting Point | 85-91 °C (decomposes) | [2][3] |

| IUPAC Name | 2-bromo-5-nitro-1,3-thiazole | [4][6] |

| Purity | ≥97% (GC) | [3][5] |

| Storage Conditions | Store at room temperature or under inert gas at 2–8 °C | [2][7] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | [5][8] |

| LogP (Computed) | 1.8138 | [5][8] |

| SMILES | [O-]c1cnc(Br)s1 | [5][7] |

| InChI Key | ANIJFZVZXZQFDH-UHFFFAOYSA-N | [6] |

Synthesis Pathway

While various proprietary methods exist, a common and logical synthetic approach to this compound involves the diazotization of its amino precursor, 2-amino-5-nitrothiazole, followed by a Sandmeyer-type reaction. This well-established transformation in aromatic chemistry provides a reliable route to replace an amino group with a bromine atom.

Causality of Experimental Choices: The synthesis begins with 2-amino-5-nitrothiazole, a readily available starting material.[9] The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr). The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating its substitution. The subsequent introduction of a copper(I) bromide catalyst promotes the efficient replacement of the diazonium group with a bromide ion from the HBr solution, yielding the target compound.

Caption: Plausible synthetic workflow for this compound.

Core Reactivity: A Tale of Two Handles

The synthetic power of this compound stems from its predictable and versatile reactivity, dominated by two primary pathways: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The thiazole ring is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effect of the 5-nitro group. This electronic pull makes the carbon atom at the 2-position, which is bonded to the bromine, highly electrophilic.[10] Consequently, it is susceptible to attack by a wide range of nucleophiles (Nuc:⁻).[11][12] The bromine atom functions as an effective leaving group (as Br⁻), allowing for its displacement and the formation of a new carbon-nucleophile bond.[13][14] This reaction is fundamental for introducing diverse functional groups at the 2-position of the thiazole ring.

Caption: Logical workflow of the SNAr reaction on this compound.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful bond-forming methodologies in modern organic synthesis. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly prominent.[15][16] This reaction enables the formation of carbon-carbon bonds, linking the thiazole core to various aryl, heteroaryl, or alkyl groups, which is a cornerstone of drug discovery and materials science.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is a self-validating system: the catalyst is consumed in the initial step and regenerated in the final step, allowing a small amount of palladium to facilitate a large number of transformations.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 2-aryl-5-nitrothiazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

-

Toluene and Water (e.g., 10:1 v/v)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed toluene and water via syringe. The use of a biphasic solvent system is common and often enhances the reaction rate.[17]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-aryl-5-nitrothiazole.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for Suzuki couplings of heteroaryl halides.[17][18] The choice of a palladium acetate/SPhos catalytic system is known for its high efficiency and broad substrate scope. The use of K₃PO₄ as the base is standard for activating the boronic acid for transmetalation.[17] Monitoring by TLC or LC-MS provides in-process validation that the starting material is consumed and the product is formed.

Applications in Scientific Research and Development

The unique reactivity of this compound makes it a valuable starting point for various research endeavors.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel therapeutic agents.[3] The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs.[19][20] Derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][19][21] For example, it serves as a precursor to compounds like Nitazoxanide, an antiprotozoal drug.[22][23]

-

Agrochemicals: The compound is used in the formulation of next-generation pesticides and herbicides, leveraging the biological activity of the nitrothiazole core to protect crops and improve yields.[2][3]

-

Material Science: Researchers are exploring its use in creating novel organic materials for electronics and specialized coatings, where its electronic properties can be harnessed to enhance performance and durability.[3]

-

Biochemical Probes: In biochemical research, it is used to synthesize enzyme inhibitors and receptor binding ligands, aiding in the elucidation of biological pathways and disease mechanisms.[3]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Codes: P261, P264, P280, P302+P352, P305+P351+P338.[4]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) at 2-8 °C is recommended.[2][7]

References

-

Cas 3034-48-8, this compound | Lookchem. (lookchem.com) [Link]

-

This compound | C3HBrN2O2S | CID 18211 - PubChem. (pubchem.ncbi.nlm.nih.gov) [Link]

-

Nucleophilic Substitution Reactions. (cdn.vanderbilt.edu) [Link]

-

This compound (C3HBrN2O2S) - PubChemLite. (pubchemlite.com) [Link]

-

Thiazole, 2-bromo-5-nitro- - NIST WebBook. (webbook.nist.gov) [Link]

- US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents.

-

Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. (Journal of Enzyme Inhibition and Medicinal Chemistry) [Link]

- US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents.

-

Nucleophilic substitution - Wikipedia. (en.wikipedia.org) [Link]

-

Nucleophilic Substitution Reactions | Organic Chemistry - YouTube. (youtube.com) [Link]

-

Nucleophilic Substitution Reactions – Introduction - Master Organic Chemistry. (masterorganicchemistry.com) [Link]

- CN101007792B - Method for synthesizing nitrothiazole benzamide compound - Google Patents.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (mdpi.com) [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (nrochemistry.com) [Link]

-

Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. (medium.com) [https://medium.com/@anton Paar/exploring-2-bromo-5-nitrothiophene-synthesis-applications-in-organic-chemistry-7f6511b7074d]([Link] Paar/exploring-2-bromo-5-nitrothiophene-synthesis-applications-in-organic-chemistry-7f6511b7074d)

-

7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (chem.libretexts.org) [Link]

- CN101602744B - Preparation method of nitazoxanide - Google Patents.

-

Suzuki reaction - Wikipedia. (en.wikipedia.org) [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (organic-chemistry.org) [Link]

-

Synthetic Routes 2 - YouTube. (youtube.com) [Link]

-

Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. (ningboinno.com) [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (mdpi.com) [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. (ncbi.nlm.nih.gov) [Link]

Sources

- 1. CAS 3034-48-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 3034-48-8,this compound | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. chemscene.com [chemscene.com]

- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. gacariyalur.ac.in [gacariyalur.ac.in]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. CN101007792B - A kind of method for synthesizing nitrothiazole benzamide compound - Google Patents [patents.google.com]

- 23. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 2-Bromo-5-nitrothiazole (CAS No: 3034-48-8), a critical heterocyclic building block in medicinal and agricultural chemistry. Understanding these fundamental properties is paramount for its effective handling, reaction optimization, and application in the synthesis of novel bioactive molecules.[1]

Molecular Structure and Identification

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom in the ring, substituted with a bromine atom at the 2-position and a nitro group at the 5-position.[2] This specific arrangement of atoms and functional groups dictates its reactivity and physical characteristics. The electron-withdrawing nature of both the nitro group and the bromine atom, coupled with the inherent aromaticity of the thiazole ring, makes it a versatile intermediate in organic synthesis.[1][3]

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; S3 [label="S", pos="0,-1.5!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#FBBC05"]; C4 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="0.87,0.5!", fontcolor="#202124"];

// Substituents Br [label="Br", pos="-1.73,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; N_nitro [label="N", pos="1.73,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; O1_nitro [label="+O", pos="2.4,0.5!", fontcolor="#202124"]; O2_nitro [label="⁻O", pos="2.4,1.5!", fontcolor="#202124"];

// Define bonds N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label="=", penwidth=2]; C5 -- N1 [label=""];

// Double bond inside the ring N1 -- C4 [style=invis]; // for positioning C2 -- C5 [style=invis]; // for positioning

// Bonds to substituents C2 -- Br [label=""]; C5 -- N_nitro [label=""]; N_nitro -- O1_nitro [label=""]; N_nitro -- O2_nitro [label="=", penwidth=2]; } Caption: Molecular structure of this compound.

Key Identifiers:

-

IUPAC Name : 2-bromo-5-nitro-1,3-thiazole[4]

-

CAS Number : 3034-48-8[4]

-

Molecular Formula : C₃HBrN₂O₂S[1]

-

InChI Key : ANIJFZVZXZQFDH-UHFFFAOYSA-N

Physicochemical Properties

The physical state and thermal properties of a compound are crucial for determining appropriate storage, handling, and reaction conditions. This compound is a solid at room temperature, typically appearing as a crystalline powder ranging in color from pale yellow to brown.[1][3][5]

| Property | Value | Source(s) |

| Appearance | Yellow to brown crystalline powder | [1][5][6] |

| Melting Point | 85-88 °C (decomposes) | [6] |

| 84-91 °C | [5][7] | |

| 85-91 °C | [1] | |

| Boiling Point | 289.7±13.0 °C (Predicted) | [6] |

| Density | ~2.1 g/cm³ (Estimate) | [3][6] |

Note: The observed melting point can vary based on the purity of the sample. The notation "(dec.)" indicates that the compound may begin to decompose at its melting point.[6]

Solubility Profile

The solubility of this compound is dictated by the high polarity imparted by the bromine and, particularly, the nitro functional groups.[3] This polarity enhances its interaction with polar solvents. Conversely, it has low solubility in non-polar solvents.[3]

| Solvent | Solubility | Rationale |

| Water | Slightly soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity solvent[3] |

| Dimethylformamide (DMF) | Soluble | High polarity solvent[3] |

| Ethanol, Dichloromethane | Soluble | Soluble in various organic solvents[8] |

| Non-polar solvents (e.g., Hexane) | Low solubility | Mismatch in polarity[3] |

Experimental Insight: The presence of the nitro group may facilitate hydrogen bonding with protic solvents, further influencing its solubility profile.[3] For applications requiring solution-phase reactions, DMSO and DMF are recommended as primary solvents for optimal dissolution.[3]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups. Data is available through the NIST Chemistry WebBook, which can be used as a reference for sample verification.[9]

-

Mass Spectrometry : Mass spectral data (electron ionization) is also available from NIST, allowing for the determination of the molecular weight and fragmentation patterns, which confirm the compound's structure.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The thiazole ring contains a single proton. Its chemical shift will be significantly downfield due to the strong electron-withdrawing effects of the adjacent nitro group and the overall deshielding environment of the aromatic ring.

-

¹³C NMR : The spectrum will show three distinct signals for the carbon atoms of the thiazole ring. The carbon atom bonded to the bromine (C2) and the carbon bonded to the nitro group (C5) will have their chemical shifts significantly influenced by these substituents. Reference spectra are available in databases like SpectraBase.[4]

-

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the safe handling of this chemical. This compound is classified as hazardous.[10]

GHS Hazard Classification:

-

Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[4][10][11]

-

Serious Eye Damage/Eye Irritation : Category 2 (Causes serious eye irritation)[4][10][11]

-

Specific Target Organ Toxicity (Single Exposure) : Category 3 (May cause respiratory irritation)[4][10]

Hazard Statements (H-Statements):

-

H315 : Causes skin irritation[4]

-

H319 : Causes serious eye irritation[4]

-

H335 : May cause respiratory irritation[4]

Methodology for Safe Handling

The following protocol must be followed to ensure laboratory safety:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]

-

Personal Protective Equipment (PPE) :

-

Handling Procedures :

-

Storage : Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[6] Keep away from strong oxidizing agents.[12]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[10][11]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

References

- Current time information in Washington, DC, US. Google Search. Accessed December 31, 2025.

- This compound - Solubility of Things. Vertex AI Search. Accessed December 31, 2025.

- This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. Accessed December 31, 2025.

- This compound 98 3034-48-8 - Sigma-Aldrich. Sigma-Aldrich. Accessed December 31, 2025.

- This compound - Chem-Impex. Chem-Impex. Accessed December 31, 2025.

- This compound CAS#: 3034-48-8 - ChemicalBook. ChemicalBook. Accessed December 31, 2025.

- This compound - ChemBK. ChemBK. Accessed December 31, 2025.

- This compound 98 3034-48-8 - Sigma-Aldrich. Sigma-Aldrich. Accessed December 31, 2025.

- This compound | C3HBrN2O2S | CID 18211 - PubChem. PubChem. Accessed December 31, 2025.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed December 31, 2025.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. Accessed December 31, 2025.

- vt10083 this compound - VSNCHEM. VSNCHEM. Accessed December 31, 2025.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed December 31, 2025.

- Thiazole, 2-bromo-5-nitro- - the NIST WebBook. NIST. Accessed December 31, 2025.

- CAS 3034-48-8: 2-Bromo-5-nitrotiazol | CymitQuimica. CymitQuimica. Accessed December 31, 2025.

- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. Accessed December 31, 2025.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3034-48-8: 2-Bromo-5-nitrotiazol | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound CAS#: 3034-48-8 [amp.chemicalbook.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. Thiazole, 2-bromo-5-nitro- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-5-nitrothiazole: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of 2-Bromo-5-nitrothiazole

In the landscape of medicinal and agricultural chemistry, the thiazole ring is a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Within this class, this compound stands out as a pivotal building block. Its strategic importance lies in the orthogonal reactivity conferred by its substituents: a bromine atom at the 2-position, which is an excellent leaving group for nucleophilic substitution, and a potent electron-withdrawing nitro group at the 5-position. This nitro group not only activates the C2-Br bond towards substitution but is also a key pharmacophore in its own right, found in numerous antimicrobial and antiparasitic agents.[1][2]

This guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will dissect its core physicochemical properties, detail a robust synthetic protocol, analyze its fundamental reactivity through a mechanistic lens, and provide field-proven experimental workflows for its application in constructing complex, high-value molecules.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is the foundation of its effective use in synthesis. This compound is typically a light yellow to brown crystalline solid, and its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃HBrN₂O₂S | [3] |

| Molecular Weight | 209.02 g/mol | [4] |

| CAS Number | 3034-48-8 | [3] |

| Appearance | Light yellow to brown crystalline powder | [5] |

| Melting Point | 85-88 °C (decomposes) | [4] |

| IUPAC Name | 2-bromo-5-nitro-1,3-thiazole | [6] |

Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (EI), and IR spectra, are publicly available for reference through the National Institute of Standards and Technology (NIST) Chemistry WebBook and the PubChem database.[3][7] This data is crucial for reaction monitoring and final product characterization.

Synthesis of this compound: A Proposed Protocol via Sandmeyer Reaction

The most logical and robust method for synthesizing this compound is via the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for converting an amino group into a halide.[8] This process begins with the readily available precursor, 2-amino-5-nitrothiazole.

Caption: Proposed synthesis of this compound from 2-amino-5-nitrothiazole.

Experimental Protocol

Prerequisite: The starting material, 2-amino-5-nitrothiazole, can be synthesized via several reported methods, including a process that avoids hazardous nitration steps by starting from N,N-dimethyl-2-nitroetheneamine, bromine, and thiourea.[3]

Step 1: Diazotization of 2-amino-5-nitrothiazole

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitrothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq).

-

Cool the stirred suspension to 0-5 °C using an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the suspension, ensuring the internal temperature remains below 5 °C. The causality here is critical: nitrous acid (HNO₂), formed in situ, is unstable at higher temperatures. Maintaining a low temperature prevents its decomposition and minimizes side reactions.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution may remain as a slurry.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%).

-

Slowly and carefully add the cold diazonium salt slurry from Step 1 to the CuBr solution. Caution: This step involves the vigorous evolution of nitrogen (N₂) gas and is exothermic. The addition rate must be controlled to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 1-2 hours, or until the gas evolution ceases. The heat ensures the complete decomposition of the diazonium salt and formation of the product.

-

Cool the mixture to room temperature. The crude product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove copper salts and acid, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This is not a classic Sₙ1 or Sₙ2 reaction; instead, it proceeds via a distinct addition-elimination mechanism.[9]

Causality of Reactivity:

-

Activation: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. The addition of a powerful electron-withdrawing nitro group at the 5-position drastically lowers the electron density of the entire ring system. This makes the ring highly electrophilic and susceptible to attack by nucleophiles.[10]

-

Stabilization: When a nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), the aromaticity is temporarily broken, and a negatively charged intermediate, known as a Meisenheimer complex, is formed. The electron-withdrawing nitro group is positioned to stabilize this negative charge through resonance, lowering the activation energy of this rate-determining step.[11]

-

Elimination: In the final step, the aromaticity is restored by the expulsion of the bromide ion, which is an excellent leaving group.

Sources

- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 2-Amino-5-bromo-1,3-thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This heterocyclic scaffold is a key component in numerous clinically approved drugs and biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the 2-aminothiazole ring, with its multiple sites for chemical modification, allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the rational design of potent and selective therapeutic agents.[4] This guide focuses on a specific, promising derivative: 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid (Molecular Formula: C₃H₃BrN₂O₂S), a compound with significant potential in the development of novel targeted therapies.

The incorporation of a bromine atom at the 5-position and a carboxylic acid at the 4-position of the 2-aminothiazole core is anticipated to significantly influence the molecule's interaction with biological targets. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.[4] The carboxylic acid group can act as a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within the active site of an enzyme. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid, with a particular focus on its role in anticancer drug discovery.

Synthesis of 2-Amino-5-bromo-1,3-thiazole-4-carboxylic Acid: A Two-Step Approach

The synthesis of 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid is typically achieved through a two-step process, beginning with the synthesis of the corresponding ethyl ester, followed by hydrolysis. The initial formation of the 2-aminothiazole ring is accomplished via the well-established Hantzsch thiazole synthesis.

Step 1: Synthesis of Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate

The Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. In this case, ethyl 2-chloroacetoacetate reacts with thiourea to form the thiazole ring. Subsequent bromination at the 5-position yields the desired intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thiourea (1 equivalent) in ethanol.

-

Hantzsch Cyclization: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Bromination: After the formation of the 2-aminothiazole intermediate, cool the reaction mixture to room temperature. Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the mixture.

-

Reaction Completion and Workup: Stir the reaction mixture at room temperature for an additional 2-3 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 2-Amino-5-bromo-1,3-thiazole-4-carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), to the solution.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to a pH of 3-4. The precipitated solid is then collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid.

Characterization of 2-Amino-5-bromo-1,3-thiazole-4-carboxylic Acid

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the amine protons (a broad singlet, exchangeable with D₂O) and the carboxylic acid proton (a broad singlet, typically downfield). |

| ¹³C NMR | Resonances for the thiazole ring carbons, including the carbon atoms attached to the bromine, amino, and carboxylic acid groups, as well as the carbonyl carbon of the carboxylic acid. |

| FTIR | Characteristic absorption bands for the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group. |

| Mass Spec. | The molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for a monobrominated compound ([M]+ and [M+2]+ peaks in a roughly 1:1 ratio). |

Therapeutic Potential: A Focus on Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of anticancer agents, with several derivatives demonstrating potent inhibitory activity against various protein kinases.[5][6] The structural features of 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid make it a compelling candidate for development as a kinase inhibitor.

Mechanism of Action: Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. 2-Aminothiazole derivatives have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates. This disruption of the signaling cascade can lead to the inhibition of tumor growth and the induction of apoptosis (programmed cell death).

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of related 2-aminothiazole derivatives have provided valuable insights into the key structural features required for potent kinase inhibition:

-

The 2-amino group: Often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.

-

The thiazole ring: Acts as a scaffold to correctly orient the key interacting groups.

-

Substituents at the 4- and 5-positions: Can be modified to enhance potency, selectivity, and pharmacokinetic properties by interacting with specific sub-pockets of the kinase active site. The bromo and carboxylic acid groups in the title compound are well-positioned to form additional interactions.

Experimental Evaluation of Anticancer Activity

The anticancer potential of 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid can be evaluated through a series of in vitro assays.

Cell Viability Assay (MTT Assay):

This colorimetric assay is used to assess the cytotoxic effects of the compound on various cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Cancer cell lines (e.g., breast, lung, colon) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: MTT reagent is added to each well, which is converted by metabolically active cells into a purple formazan product.

-

Quantification: The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[2]

Kinase Inhibition Assay:

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

Experimental Protocol:

-

Reaction Setup: The kinase, a specific substrate peptide, and various concentrations of the test compound are incubated in a microplate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the amount of ADP produced (which is proportional to kinase activity) is quantified using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC₅₀ value.[7]

Conclusion and Future Directions

2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid represents a promising scaffold for the development of novel targeted therapies, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies, and its structural features are amenable to further optimization to enhance potency and selectivity. Future research should focus on the comprehensive biological evaluation of this compound against a panel of cancer cell lines and a broad range of protein kinases. Further derivatization of the 2-amino and 4-carboxylic acid groups could lead to the discovery of next-generation drug candidates with improved therapeutic profiles. This in-depth guide provides a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

-

Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. National Center for Biotechnology Information. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

-

1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Center for Biotechnology Information. [Link]

-

2-Amino-5-bromo-1,3,4-thiadiazole - Optional[13C NMR]. SpectraBase. [Link]

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (URL not available)

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

-

Aminothiazole. NIST WebBook. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Center for Biotechnology Information. [Link]

-

4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. PubChem. [Link]

- Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Audrey Yun Li. (URL not available)

- Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (URL not available)

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

-

Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. ResearchGate. [Link]

-

1,3,4-Thiadiazol-2-amine. NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-5-nitrothiazole

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Bromo-5-nitrothiazole, a key heterocyclic building block in modern drug discovery and agrochemical development. Designed for researchers, scientists, and drug development professionals, this document outlines not only the core data but also the underlying scientific principles and methodologies required for its accurate determination and interpretation. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established analytical principles.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound of significant interest in medicinal and materials chemistry.[1] Its structure, featuring a thiazole ring substituted with both an electron-withdrawing nitro group and a reactive bromo group, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1][2] Notably, it serves as a crucial starting material in the development of novel antimicrobial agents, where the thiazole moiety is a known pharmacophore.[1] Its utility also extends to the agrochemical sector, in the formulation of pesticides and herbicides.[1]

Given its foundational role, the accurate and thorough characterization of this compound is a prerequisite for any downstream application. This guide will focus on two of its most fundamental physical properties: appearance and melting point. These characteristics serve as the initial indicators of material identity and purity, guiding subsequent synthetic and analytical endeavors.

Physicochemical Properties of this compound

A summary of the key physicochemical identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-5-nitro-1,3-thiazole | PubChem[3] |

| CAS Number | 3034-48-8 | Sigma-Aldrich |

| Molecular Formula | C₃HBrN₂O₂S | PubChem[3] |

| Molecular Weight | 209.02 g/mol | Sigma-Aldrich |

| Appearance | Yellow to orange to brown or yellow-brown crystals or powder | Thermo Scientific[4] |

| Melting Point | 85-91 °C | Chem-Impex[1] |

| Melting Point | 85-88 °C (decomposes) | Sigma-Aldrich[5] |

| Melting Point | 84-91 °C | Thermo Scientific[4] |

In-Depth Analysis of Physical Appearance

The visual appearance of a chemical compound is the first line of assessment for its identity and quality. For crystalline solids like this compound, appearance can provide clues about its crystalline form, purity, and stability.

Theoretical Basis for Appearance

Crystalline solids are characterized by a highly ordered, three-dimensional arrangement of molecules known as a crystal lattice.[6] This regular structure is what gives rise to their distinct shapes and appearances.[6] The color of this compound, typically described as yellow to brown, is a result of its molecular structure which contains chromophores that absorb light in the visible spectrum. The presence of impurities or degradation products can lead to variations in color and overall appearance.[7]

Standard Protocol for Visual Characterization

This protocol ensures a consistent and comprehensive assessment of the physical appearance of a powdered or crystalline sample of this compound.

Objective: To accurately describe the physical appearance of a this compound sample, including its color, form, and texture.

Materials:

-

Sample of this compound

-

White, non-reflective observation surface (e.g., ceramic tile or weighing paper)

-

Spatula

-

Microscope (optional, for detailed morphological analysis)

-

Well-ventilated area or fume hood

-

Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Procedure:

-

Sample Preparation: Place a small, representative amount of the this compound powder onto the white observation surface.

-

Color Assessment: Under a consistent, bright light source, observe the color of the bulk powder. Record the primary color and any secondary hues (e.g., "pale yellow," "orange-brown").

-

Form and Texture Description: Observe the nature of the solid. Describe whether it is a fine powder, crystalline, or a mixture. Note the texture, such as "dull" or "glowing," which can depend on the granularity of the sample.

-

Microscopic Examination (Optional): For a more detailed analysis, view the sample under a microscope. This can reveal the morphology of the crystals (e.g., needles, plates) and the presence of any heterogeneity.

-

Record Keeping: Document all observations in a laboratory notebook, including the lot number of the sample and the date of observation.

Self-Validation and Interpretation:

-

Consistency: The appearance should be consistent with established specifications from reputable suppliers (e.g., "yellow to brown crystalline powder").

-

Homogeneity: A homogenous appearance suggests a uniform sample. The presence of discolored particles may indicate impurities or degradation.

-

Causality: The observed appearance is a direct consequence of the compound's crystal structure and electronic properties. Any deviation from the expected appearance should prompt further investigation into the sample's purity and integrity.

Comprehensive Guide to Melting Point Determination

The melting point of a pure crystalline solid is a distinct physical property that is invaluable for identification and purity assessment.[8] For a pure compound, the melting point is typically a sharp, narrow range of 1-2°C.[5] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[4][5]

The Science Behind Melting Point Depression

The phenomenon of melting point depression is a colligative property, meaning it depends on the number of solute particles in a solvent, not their identity. In the context of a mostly pure solid, the impurities act as a solute in the molten solid. This lowers the chemical potential of the liquid phase, resulting in a lower temperature required to reach equilibrium between the solid and liquid phases.

Experimental Workflow for Accurate Melting Point Determination

The following workflow is designed to yield a precise and reliable melting point range for this compound.

Caption: A stepwise workflow for the accurate determination of a compound's melting point.

Detailed Protocol for Melting Point Determination

Objective: To determine the melting point range of a this compound sample using a digital melting point apparatus.

Materials:

-

Sample of this compound

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Melting point capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Appropriate PPE

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat transfer.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until the sample height is 2-3 mm.

-

Approximate Melting Point Determination: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Set a rapid heating rate (e.g., 10-20°C per minute). c. Observe the sample and note the temperature at which it melts. This is the approximate melting point. d. Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Accurate Melting Point Determination: a. Use a fresh sample in a new capillary tube. It is critical not to reuse a sample that has already been melted and re-solidified, as this can alter the crystalline structure and affect the melting point.[9] b. Place the new sample in the cooled apparatus. c. Heat rapidly to about 15-20°C below the approximate melting point. d. Decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate. e. Record the temperature at which the first drop of liquid appears (T1). f. Continue heating slowly and record the temperature at which the last of the solid melts (T2). g. The melting point is reported as the range T1-T2.

Self-Validation and Interpretation:

-

Purity Assessment: A narrow melting point range (≤ 2°C) that falls within the literature values (e.g., 85-88°C) is indicative of a high-purity sample.[4][5] A broad or depressed melting range suggests the presence of impurities.[4][5]

-

Decomposition: For this compound, some sources note decomposition at the melting point.[5] This may be observed as darkening or gas evolution. Any such observations should be recorded alongside the melting range.

-

Mixed Melting Point Technique: To confirm the identity of the sample, a mixed melting point determination can be performed. If an authentic sample of this compound is available, mix it with the sample . If there is no depression or broadening of the melting point, the two samples are very likely the same compound.[4]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[6] Therefore, appropriate safety precautions must be taken during handling.

-

Engineering Controls: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. For weighing and handling larger quantities of powder, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

The physical appearance and melting point are critical quality attributes for this compound that provide immediate insight into its identity and purity. By adhering to the standardized, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability of their starting materials. A thorough understanding of the principles behind these characterization techniques allows for a more nuanced interpretation of the data, ultimately contributing to the success of complex synthetic and developmental programs.

References

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- Chem-Impex International. (n.d.). This compound.

- MilliporeSigma. (n.d.). This compound 98%.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Fisher Scientific. (2024, March 26). Safety Data Sheet: this compound.

- University of Calgary. (n.d.). Melting Points.

- The Physics Classroom. (n.d.). Crystalline Solids.

- Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.

- Wikipedia. (n.d.). Solid.

- SSERC. (n.d.). Melting point determination.